5-[2-(Methoxycarbonyl)-3-thienyl]-2-furoic acid

Synthetic methodology Process chemistry Building block procurement

Choose 5-[2-(Methoxycarbonyl)-3-thienyl]-2-furoic acid (CAS 241488-17-5) for your research. Unlike ester prodrugs or truncated analogs, this compound retains the free carboxylic acid essential for metal-chelation, salt formation, and direct amide coupling—eliminating a hydrolysis step and boosting library throughput. Its bi-heteroaryl furan-thiophene scaffold with dual electron-withdrawing groups enables orthogonal functionalization strategies. Documented micromolar DHFR inhibition and differentiation-inducing activity make it a versatile probe for oncology and chemical biology. Available at ≥95% purity with full characterization.

Molecular Formula C11H8O5S
Molecular Weight 252.24
CAS No. 241488-17-5
Cat. No. B2490733
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-[2-(Methoxycarbonyl)-3-thienyl]-2-furoic acid
CAS241488-17-5
Molecular FormulaC11H8O5S
Molecular Weight252.24
Structural Identifiers
SMILESCOC(=O)C1=C(C=CS1)C2=CC=C(O2)C(=O)O
InChIInChI=1S/C11H8O5S/c1-15-11(14)9-6(4-5-17-9)7-2-3-8(16-7)10(12)13/h2-5H,1H3,(H,12,13)
InChIKeyYENXSQRGGUCQBA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-[2-(Methoxycarbonyl)-3-thienyl]-2-furoic acid (CAS 241488-17-5) — Procurement Baseline and Core Chemical Identity


5-[2-(Methoxycarbonyl)-3-thienyl]-2-furoic acid (CAS 241488-17-5) is a heteroaromatic carboxylic acid with the molecular formula C11H8O5S and a molecular weight of 252.24 g/mol . The compound is characterized by a 2-furoic acid core substituted at the 5-position with a 3-thienyl moiety bearing a 2-methoxycarbonyl group, resulting in a conjugated bi-heteroaryl scaffold with dual electron-withdrawing functionality . Commercial availability typically includes purity specifications of ≥95%, with physical properties reported as density 1.4±0.1 g/cm³, boiling point 427.5±45.0 °C at 760 mmHg, and flash point 212.3±28.7 °C [1]. The compound has been documented for research applications involving differentiation induction, antiproliferative screening, and as a synthetic intermediate for further derivatization .

Why Generic Substitution of 5-[2-(Methoxycarbonyl)-3-thienyl]-2-furoic acid (CAS 241488-17-5) Fails — Critical Distinctions from Ester Derivatives and Heteroaryl Analogs


Generic substitution with ester derivatives such as methyl 5-[2-(methoxycarbonyl)-3-thienyl]-2-furoate (CAS 477851-73-3) or butyl 5-[2-(methoxycarbonyl)-3-thienyl]-2-furoate is chemically and functionally invalid because these analogs lack the free carboxylic acid moiety essential for downstream conjugation, metal-chelation interactions, and salt formation . Substitution with mono-heteroaryl analogs (e.g., 2-furoic acid alone or 2-thiophenecarboxylic acid alone) fails to recapitulate the extended conjugation and dual-heteroatom coordination geometry afforded by the linked furan-thiophene scaffold [1]. The specific 5-[2-(methoxycarbonyl)-3-thienyl] substitution pattern confers distinct electronic properties and a defined spatial arrangement of the carboxylic acid relative to the methoxycarbonyl group that cannot be replicated by regioisomeric variants or structurally simplified building blocks [2]. Empirical evidence demonstrates that this compound exhibits differentiation-inducing and antiproliferative activities in cellular assays that are not observed with structurally truncated or esterified analogs, indicating that both the free carboxylic acid and the intact bi-heteroaryl framework are necessary for the observed biological phenotypes [3].

5-[2-(Methoxycarbonyl)-3-thienyl]-2-furoic acid (CAS 241488-17-5) — Quantitative Comparator-Based Evidence for Scientific Procurement Decisions


Synthesis Efficiency — One-Step Quantitative Yield Protocol with Full Spectroscopic Characterization

5-[2-(Methoxycarbonyl)-3-thienyl]-2-furoic acid can be synthesized in a single step under adapted Vilsmeier conditions, achieving quantitative yield with full characterization by ¹H-NMR, ²H-NMR, ¹³C-NMR, IR, and Raman spectroscopy [1]. In contrast, the methyl ester analog (CAS 477851-73-3) requires an additional esterification step using 5-[2-(methoxycarbonyl)-3-thienyl]-2-furoic acid as the precursor with methanol and sulfuric acid catalysis, representing a multi-step workflow that introduces additional purification requirements and yield losses .

Synthetic methodology Process chemistry Building block procurement

Functional Group Availability — Free Carboxylic Acid Enables Direct Conjugation vs. Ester Analogs Requiring Hydrolysis

The target compound 5-[2-(methoxycarbonyl)-3-thienyl]-2-furoic acid possesses a free carboxylic acid group at the furan 2-position, enabling direct amide coupling, esterification, or salt formation without preliminary deprotection steps . The methyl ester analog methyl 5-[2-(methoxycarbonyl)-3-thienyl]-2-furoate (CAS 477851-73-3) and butyl ester analog butyl 5-[2-(methoxycarbonyl)-3-thienyl]-2-furoate both require prior hydrolysis to liberate the carboxylic acid for conjugation, adding an extra synthetic transformation with associated yield loss and purification overhead .

Bioconjugation Medicinal chemistry Chemical biology

DHFR Inhibitory Activity — Quantitative Ki Value Against L1210 Murine Leukemia Enzyme

5-[2-(Methoxycarbonyl)-3-thienyl]-2-furoic acid was evaluated for inhibitory activity against dihydrofolate reductase (DHFR) derived from L1210 murine leukemia cells in a standardized binding assay [1]. The compound demonstrated measurable DHFR inhibition with a reported Ki value in the BindingDB ChEBML_54610 assay dataset. Comparative baseline data for the clinical DHFR inhibitor methotrexate in the L1210 DHFR system indicates Ki values in the picomolar range (~5–20 pM), establishing that while the target compound shows moderate micromolar-range inhibition, it represents a structurally distinct, non-polyglutamatable scaffold for DHFR-targeted chemical probe development [2].

Enzyme inhibition Anticancer screening Dihydrofolate reductase

Differentiation-Inducing and Antiproliferative Activity — Pronounced Activity in Undifferentiated Cell Models

5-[2-(Methoxycarbonyl)-3-thienyl]-2-furoic acid exhibits pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation to the monocyte lineage, as documented in pharmacological screening data [1]. This dual activity profile — combining antiproliferative effects with differentiation induction — is distinct from the activity reported for simpler furoic acid or thiophenecarboxylic acid analogs, which lack the extended bi-heteroaryl conjugation and dual-carboxylate functionality. Class-level inference from the metal-chelating pharmacophore literature suggests that the furan-2-carboxylic acid moiety, when coupled to an electron-deficient thiophene ring, may enable coordination with zinc finger domains in metalloproteins implicated in transcriptional regulation of differentiation pathways [2].

Cell differentiation Antiproliferative screening Cancer research

Optimal Procurement and Research Application Scenarios for 5-[2-(Methoxycarbonyl)-3-thienyl]-2-furoic acid (CAS 241488-17-5)


Building Block for Amide- and Ester-Based Conjugate Synthesis Without Deprotection Overhead

Laboratories engaged in medicinal chemistry or chemical biology requiring a bi-heteroaryl carboxylic acid building block for direct amide coupling, esterification, or salt formation should prioritize procurement of 5-[2-(methoxycarbonyl)-3-thienyl]-2-furoic acid over its methyl or butyl ester analogs . The free carboxylic acid eliminates the need for a preliminary hydrolysis step, reducing synthetic sequence length by one step and preserving material that would otherwise be lost during ester cleavage and subsequent purification. This is particularly advantageous in parallel synthesis workflows where minimizing step count directly correlates with increased library throughput and reduced reagent consumption. The compound's one-step quantitative synthesis protocol further supports in-house production if procurement lead times are extended [1].

Chemical Probe Development for DHFR Inhibition via Non-Classical, Non-Polyglutamatable Scaffold

Investigators exploring dihydrofolate reductase (DHFR) as a therapeutic target in oncology or antimicrobial research may utilize 5-[2-(methoxycarbonyl)-3-thienyl]-2-furoic acid as a structurally differentiated chemical probe scaffold . Unlike classical antifolates such as methotrexate, this compound lacks the p-aminobenzoylglutamate moiety required for folylpolyglutamate synthetase (FPGS)-mediated polyglutamation and cellular retention, offering a simplified structure-activity relationship (SAR) platform for studying DHFR inhibition independent of polyglutamate-dependent pharmacology. The documented micromolar-range Ki against L1210 DHFR provides a benchmark for iterative medicinal chemistry optimization [1].

Differentiation-Inducing Agent for Oncology and Dermatology Cell-Based Screening

Researchers investigating differentiation therapy approaches for hematologic malignancies or hyperproliferative skin disorders (e.g., psoriasis) may employ 5-[2-(methoxycarbonyl)-3-thienyl]-2-furoic acid as a cell-active differentiation-inducing small molecule . The compound's pronounced activity in arresting undifferentiated cell proliferation while promoting monocyte lineage commitment distinguishes it from structurally simpler heteroaryl monocarboxylates. The free carboxylic acid permits salt formation (e.g., sodium or potassium carboxylate) to enhance aqueous solubility for in vitro and in vivo dosing. The furan-thiophene scaffold aligns with the metal-chelating pharmacophore class described in US Patent 6803379, which encompasses zinc finger disruption and metalloproteinase inhibition as putative mechanisms of action [1].

Heterocyclic Intermediate for Multi-Step Synthesis of Complex Thiophene-Furan Hybrid Structures

Synthetic organic chemistry groups pursuing complex heterocyclic architectures containing both furan and thiophene rings may procure 5-[2-(methoxycarbonyl)-3-thienyl]-2-furoic acid as a validated, fully characterized intermediate . The compound's availability at ≥95% purity with comprehensive spectral characterization (¹H-, ²H-, ¹³C-NMR, IR, Raman) ensures reliable integration into multi-step synthetic sequences without extensive in-house characterization burden [1]. The dual electrophilic character imparted by the methoxycarbonyl and carboxylic acid groups enables orthogonal functionalization strategies — for example, selective amidation of the furan carboxylic acid while preserving the thiophene methoxycarbonyl group for subsequent transformations.

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